molecular formula C24H21N3O3 B2538517 (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034329-18-3

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2538517
CAS No.: 2034329-18-3
M. Wt: 399.45
InChI Key: BKDNGRDIZLRJPU-UHFFFAOYSA-N
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Description

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, a pyridine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the phenyl group and the pyridine ring. The final step involves the coupling of the piperidine ring to the isoxazole core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has a broad range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and molecules that feature a combination of aromatic rings and heterocycles. Examples include:

    Isoxazole derivatives: Compounds with similar isoxazole cores but different substituents.

    Pyridine derivatives: Molecules that contain pyridine rings with various functional groups.

    Piperidine derivatives: Compounds featuring piperidine rings with different substituents.

Uniqueness

What sets (3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3-phenyl-2,1-benzoxazol-5-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c28-24(27-14-10-20(11-15-27)29-19-8-12-25-13-9-19)18-6-7-22-21(16-18)23(30-26-22)17-4-2-1-3-5-17/h1-9,12-13,16,20H,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDNGRDIZLRJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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